molecular formula C8H9N5 B109242 2-Guanidinobenzimidazole CAS No. 5418-95-1

2-Guanidinobenzimidazole

Cat. No.: B109242
CAS No.: 5418-95-1
M. Wt: 175.19 g/mol
InChI Key: JJWCTKUQWXYIIU-UHFFFAOYSA-N
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Description

2-Guanidinobenzimidazole is a chemical compound with the molecular formula C8H9N5. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

2-Guanidinobenzimidazole, also known as 2-Benzimidazolylguanidine, is a small-molecule guanidine derivative that primarily targets the voltage-gated proton (H+) channel (H V 1) and the K V 1.3 channel . The H V 1 channel plays a crucial role in proton extrusion, pH homeostasis, and the production of reactive oxygen species in various cell types . The K V 1.3 channel is essential for the proliferation of lymphocytes .

Mode of Action

This compound inhibits the H V 1 and K V 1.3 channels by binding to them from the intracellular side . It has been found to inhibit these channels with similar magnitudes of inhibitory effects . The compound is oriented in the binding site with its benzo ring pointing to F150, its imidazole ring inserted between residue D112 and residues S181 and R211, and the guanidine group positioned in the proximity of R211 .

Biochemical Pathways

The inhibition of the H V 1 channel by this compound affects the production of superoxide and other reactive oxygen species by NADPH oxidase (NOX) enzymes in various cell types . This can lead to changes in membrane potential and intracellular accumulation of protons . The inhibition of the K V 1.3 channel affects the proliferation of lymphocytes .

Pharmacokinetics

It is known that the compound can permeate through a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (popc) bilayer in the direction of the bilayer normal .

Result of Action

The inhibition of the H V 1 and K V 1.3 channels by this compound can lead to various cellular effects. For instance, it can decrease the production of reactive oxygen species, alter pH homeostasis, and inhibit the proliferation of lymphocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Guanidinobenzimidazole can be synthesized through the cyclization of 2-aminobenzimidazole with guanidine. The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Guanidinobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

  • 2-Guanidinobenzimidazole
  • 1H-Benzimidazol-2-yl-guanidine
  • 2-(1H-Benzimidazol-2-yl)guanidine

Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity. For example, its anticancer properties may be more pronounced compared to other benzimidazole derivatives due to its ability to interact with specific molecular targets .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N5/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H5,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWCTKUQWXYIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32488-84-9 (di-hydrochloride)
Record name 2-Benzimidazolylguanidine
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DSSTOX Substance ID

DTXSID6063858
Record name 1-(Benzimidazol-2-yl)guanidine
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5418-95-1
Record name 2-Guanidinobenzimidazole
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Record name 2-Benzimidazolylguanidine
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Record name Guanidine, N-1H-benzimidazol-2-yl-
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Record name 1-(Benzimidazol-2-yl)guanidine
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Record name 1-(benzimidazol-2-yl)guanidine
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Record name 2-GUANIDINOBENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Benzimidazolylguanidine?

A1: While a precise molecular weight isn't explicitly stated in the provided excerpts, the molecular formula can be deduced as C8H9N5. Spectroscopic data, particularly from NMR, reveals that the 3,4-dihydro tautomer of its derivatives is predominant in DMSO solutions []. Further structural insights are derived from its coordination behavior. For instance, in the presence of Ytterbium (III) and a tetraphenylporphyrinate dianion, 2-Benzimidazolylguanidine acts as a bidentate ligand, coordinating through its two nitrogen atoms [].

Q2: What are the known biological activities of 2-Benzimidazolylguanidine and its derivatives?

A2: Research indicates that 2-Benzimidazolylguanidine derivatives demonstrate inhibitory activity against mammalian dihydrofolate reductase []. Notably, 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amine exhibited significant potency with an IC50 value of 10.9 µM []. This suggests potential applications in areas requiring dihydrofolate reductase inhibition.

Q3: How can 2-Benzimidazolylguanidine be used in the synthesis of other compounds?

A3: 2-Benzimidazolylguanidine serves as a versatile building block in organic synthesis. For example, it undergoes cyclization reactions with various reactants, leading to the formation of diverse 1,3,5-triazino[1,2-a]benzimidazole-2-amine derivatives []. Additionally, under microwave irradiation, it reacts with phenyl isocyanate and phenyl isothiocyanate to yield s-triazino[1,2-a]benzimidazoles via carbonylation and thiocarbonylation reactions, respectively []. These reactions highlight the compound's utility in generating structurally diverse heterocyclic compounds with potential biological relevance.

Q4: Has 2-Benzimidazolylguanidine been investigated using computational chemistry methods?

A4: While the provided excerpts don't directly mention computational studies on 2-Benzimidazolylguanidine itself, a related study employed Density Functional Theory (DFT) calculations to investigate the properties of a Cu(II) complex incorporating 2-Benzimidazolylguanidine as a ligand []. This study utilized DFT/B3LYP computational method to calculate energy gaps and other theoretical parameters, providing insights into the complex's electronic structure and properties []. Such computational approaches can be valuable for predicting molecular properties, guiding experimental design, and understanding reaction mechanisms.

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